molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No. B030302
Key on ui cas rn: 63675-74-1
M. Wt: 270.3 g/mol
InChI Key: HRWAGCVMOGWQJF-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

To a suspension of 6-methoxy-2-(4-methoxyphenyl) -benzo[b]thiophene (2 g, 7.4 mmol), and ρ-anisoyl chloride in 110 mL of methylene chloride was added aluminum trichloride (4.93 g, 37 mmol) in three portions and the reaction was stirred overnight. It was then quenched with 200 mL of 2N sodium hydroxide and extracted with methylene chloride. The combined organic layers was washed with brine and dried over anhydrous magnesium sulfate. After filtration, concentration and silica gel column chromatography using 15% ethyl acetate—hexanes as eluant the title compound (1.73 g) was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=3)[S:8][C:7]=2[CH:19]=1.[C:20](Cl)(=[O:29])[C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([C:20]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)=[O:29])=[C:9]([C:11]3[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=3)[S:8][C:7]=2[CH:19]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2)C2=CC=C(C=C2)OC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.93 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with 200 mL of 2N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, concentration and silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=CC2=C(SC(=C2C(=O)C2=CC=C(C=C2)OC)C2=CC=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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